5-(6-Aminohexyl)-2'-deoxyuridine

Description

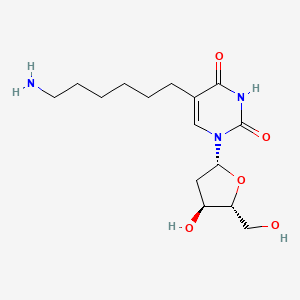

5-(6-Aminohexyl)-2'-deoxyuridine (referred to as Compound IV in ) is a modified pyrimidine nucleoside featuring a 6-aminohexyl group at the 5-position of the uracil ring. This compound serves as a versatile synthon for synthesizing tagged nucleosides, particularly for studying cellular localization in Gram-positive bacteria like Micrococcus luteus . Its synthesis involves condensation of 3',5'-di-O-acetyl-5-bromomethyl-2'-deoxyuridine with 6-trifluoroacetylaminohexan-1-ol, followed by deprotection with ammonia to yield the free aminohexyl derivative (yield: ~80%) . Key applications include antimicrobial studies, with its 2,4-dinitrophenyl (DNP) derivatives (e.g., Va and Vb) showing inhibitory concentrations of 0.35 mM and 0.65 mM, respectively, against M. luteus .

Properties

CAS No. |

189219-95-2 |

|---|---|

Molecular Formula |

C15H25N3O5 |

Molecular Weight |

327.38 g/mol |

IUPAC Name |

5-(6-aminohexyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H25N3O5/c16-6-4-2-1-3-5-10-8-18(15(22)17-14(10)21)13-7-11(20)12(9-19)23-13/h8,11-13,19-20H,1-7,9,16H2,(H,17,21,22)/t11-,12+,13+/m0/s1 |

InChI Key |

LBEXYJPSGGMWRG-YNEHKIRRSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminohexyl)-2’-deoxyuridine typically involves the modification of oligodeoxynucleotides using H-phosphonate chemistry. An aliphatic diamine is coupled with a phosphonate group, forming a phosphoramidate linkage to the last internucleotide phosphate of oligodeoxynucleotides . This method avoids stringent acidic conditions and allows for efficient purification steps.

Industrial Production Methods

While specific industrial production methods for 5-(6-Aminohexyl)-2’-deoxyuridine are not extensively documented, the general approach involves large-scale synthesis using similar H-phosphonate chemistry techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminohexyl)-2’-deoxyuridine undergoes several types of chemical reactions, including:

Substitution Reactions: The aminohexyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving 5-(6-Aminohexyl)-2’-deoxyuridine include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride.

Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in various substituted products.

Scientific Research Applications

5-(6-Aminohexyl)-2’-deoxyuridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.

Biology: Employed in the preparation of DNA microarrays and as a probe in molecular biology experiments.

Medicine: Investigated for its potential therapeutic applications, including as a component in antiviral and anticancer therapies.

Industry: Utilized in the development of biosensors and other diagnostic tools.

Mechanism of Action

The mechanism of action of 5-(6-Aminohexyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The aminohexyl group enhances its binding affinity to nucleic acid targets, potentially disrupting DNA replication and transcription. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Variations

The 5-position of 2'-deoxyuridine is highly modifiable, leading to diverse biological activities. Below is a comparative analysis of key analogs:

Antiviral Analogs :

- Bromovinyl derivatives are synthesized through cross-coupling reactions, optimized for low-nanomolar antiviral potency .

- 5-Nitro-dU requires nitration of uracil followed by glycosylation, yielding compounds targeting thymidylate synthetase .

Hydroxymethyl Derivatives :

- Produced via O-5 chemoselective etherification using Amberlyst 15 resin, enabling rapid functionalization .

Antimicrobial Activity

- Compound IV Derivatives : DNP-tagged derivatives (Va/Vb) disrupt M. luteus growth by interfering with metabolic pathways, possibly via nucleoside mimicry .

- Hydroxymethyl Analogs: Elevated levels detected in breast cancer cells (35 lesions/10⁴ thymidine) suggest diagnostic utility .

Antiviral Activity

- Bromovinyl Derivatives : Exceptional potency against HSV-1 (ID₅₀ ~0.004 µg/mL) due to selective phosphorylation by viral thymidine kinase .

- 5-Nitro-dU : Inhibits vaccinia virus by blocking thymidylate synthetase, preventing dTMP synthesis .

Key Advantages and Limitations

- Aminohexyl Derivatives: Advantages: Modular design for tagging; effective against Gram-positive bacteria. Limitations: Limited activity against Gram-negative strains; requires derivatization for optimal efficacy.

- Bromovinyl/Nitro Analogs :

- Advantages: High antiviral specificity; low cytotoxicity in host cells.

- Limitations: Susceptibility to viral resistance mechanisms.

- Hydroxymethyl Derivatives: Advantages: Critical for studying DNA damage; easily functionalized. Limitations: No direct therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.